Product packaging for 5-Chloro-indan-2-ylamine hydrochloride(Cat. No.:CAS No. 73536-86-4)

5-Chloro-indan-2-ylamine hydrochloride

Cat. No.: B3193635
CAS No.: 73536-86-4
M. Wt: 204.09 g/mol
InChI Key: ABEAIAYICRWTCN-UHFFFAOYSA-N
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Description

Contextual Significance in Organic Synthesis and Chemical Building Block Utility

In the realm of organic synthesis, 5-Chloro-indan-2-ylamine hydrochloride is recognized for its utility as a versatile intermediate. The indan (B1671822) framework, a fused bicyclic system consisting of a benzene (B151609) ring and a cyclopentane (B165970) ring, provides a conformationally restricted structure that is often sought after in the design of new chemical entities. The primary amine group at the 2-position of the indan ring is a key functional handle that allows for a wide array of chemical transformations. It can readily participate in reactions such as N-acylation, N-alkylation, and the formation of imines and sulfonamides, thereby enabling the construction of diverse molecular architectures.

The presence of the chlorine atom at the 5-position of the aromatic ring further enhances its utility as a building block. This halogen substituent can be used as a site for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents, providing a modular approach to the synthesis of compound libraries for screening purposes. The chloro group also influences the electronic properties of the aromatic ring, which can in turn affect the reactivity and biological activity of the final products.

The hydrochloride salt form of the compound enhances its stability and solubility in certain solvents, making it easier to handle and use in various chemical reactions. Its role as a precursor is exemplified in the synthesis of more complex molecules, including those with potential applications in materials science and medicinal chemistry. For instance, it can be a key starting material for the synthesis of ligands for metal catalysts or for the preparation of probes for biological studies.

Historical Trajectory of Indan-2-ylamine Derivatives in Synthetic Chemistry

The scientific journey of indan-2-ylamine and its derivatives is rooted in the broader exploration of phenethylamine (B48288) analogues. Substituted phenethylamines are a well-established class of compounds with a rich history in medicinal chemistry, known for their diverse pharmacological activities. wikipedia.org The parent compound, 2-aminoindane, can be considered a rigid analogue of amphetamine, where the side chain is constrained within a five-membered ring. asianpubs.org This structural constraint has been a key point of interest for chemists and pharmacologists seeking to understand structure-activity relationships and to develop compounds with more specific biological profiles.

Historically, aminoindanes were first synthesized and investigated for their potential therapeutic applications, including as anti-Parkinsonian agents. asianpubs.orgresearchgate.net Over the years, the synthetic focus has expanded significantly, with chemists developing a variety of substituted 2-aminoindane derivatives to explore their psychoactive and therapeutic properties. researchgate.net The synthesis of these derivatives often involves the modification of the aromatic ring or the amino group of the 2-aminoindane scaffold. chemicalbook.com

The development of synthetic routes to 2-aminoindane itself has also evolved. Early methods often started from 2-indanone, which could be converted to the corresponding oxime and then reduced to the amine. masterorganicchemistry.com Another approach involves the isomerization of tetrahydroisoquinoline using a solid acid catalyst. google.com The synthesis of precursors to substituted 2-aminoindanes, such as 5-chloro-1-indanone, has also been a subject of research, with methods involving Friedel-Crafts acylation reactions. chemicalbook.com

The exploration of halogenated derivatives, such as 5-iodo-2-aminoindan (5-IAI), as research chemicals has further highlighted the interest in this class of compounds. nih.gov The introduction of a halogen atom provides a handle for radiolabeling studies and for probing interactions with biological targets. This historical context underscores the long-standing interest in the 2-aminoindane scaffold and provides a foundation for understanding the significance of derivatives like this compound in modern chemical research.

Chemical and Physical Properties of this compound

PropertyValue
CAS Number 73536-86-4
Molecular Formula C₉H₁₁Cl₂N
Molecular Weight 204.10 g/mol
Appearance Solid
Purity ≥95%

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11Cl2N B3193635 5-Chloro-indan-2-ylamine hydrochloride CAS No. 73536-86-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2,3-dihydro-1H-inden-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN.ClH/c10-8-2-1-6-4-9(11)5-7(6)3-8;/h1-3,9H,4-5,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABEAIAYICRWTCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=C1C=CC(=C2)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Role As a Building Block in Complex Chemical Architecture Construction

Precursor in Heterocyclic Scaffold Synthesis

The indane nucleus is a privileged scaffold that can be elaborated into a variety of heterocyclic systems. The presence of the 2-amino group on the five-membered ring of 5-Chloro-indan-2-ylamine provides a key nucleophilic center for cyclization and condensation reactions, enabling the synthesis of diverse and complex heterocyclic derivatives.

The structural relationship between the indane core and indole (B1671886)/indoline scaffolds makes chloro-indane derivatives logical precursors for their synthesis. The conversion of a 5-chloro-indoline to a 5-chloro-indole has been documented, showcasing a pathway from the saturated indane system to the aromatic indole ring. A patented process describes the preparation of 5-chloro-indole starting from indoline, which is first acylated and then chlorinated to form 5-chloro-1-acyl-indoline. Saponification yields 5-chloro-indoline, which is subsequently dehydrogenated to produce 5-chloro-indole wikipedia.org. This transformation highlights the utility of the 5-chloro-indane framework as a direct precursor to biologically important indole derivatives. While this specific process does not start with the 2-aminoindan, it demonstrates the chemical feasibility of converting the chloro-substituted indane core into an indole.

The indane scaffold is an effective template for the construction of fused pyrazole and pyridine ring systems, leading to compounds with significant therapeutic potential.

Indeno[1,2-c]pyrazoles: A notable application is the synthesis of indeno[1,2-c]pyrazole derivatives. These compounds can be synthesized via a microwave-assisted cyclocondensation reaction between a 5-chloro-6-methoxy-2-benzylidene-indan-1-one and an arylhydrazine hydrochloride nih.gov. This reaction builds the pyrazole ring directly onto the indane framework. Indeno[1,2-c]pyrazoles have been identified as a privileged scaffold in the development of anticancer agents, acting through mechanisms such as the inhibition of various tyrosine kinases (e.g., EGFR, PDGFR, VEGFR-2) nih.gov.

Indenopyridines: Similarly, the indane structure is a key component in the synthesis of indenopyridines. A multi-component reaction involving indane-1,3-dione, an aldehyde, and an amine-containing aromatic compound can lead to the formation of indenopyridine-based heterocyclic scaffolds nih.gov. This approach demonstrates the versatility of the indane core in constructing complex, fused polycyclic systems with potential applications in medicinal chemistry.

Fused HeterocycleSynthetic Precursor ExampleKey Reaction TypePotential ApplicationReference
Indeno[1,2-c]pyrazole 5-Chloro-6-methoxy-2-benzylidene-indan-1-oneCyclocondensationAnticancer (EGFR TK Inhibitor) nih.gov
Indenopyridine Indane-1,3-dioneMulti-component ReactionAnticancer nih.gov
Indeno[1,2-b]pyridin-2-one 6-Benzyl-3,6-dihydropyridin-2(1H)-oneAza-semipinacol-type rearrangementBioactive Polycycles nih.gov

Beyond simple pyrazole and pyridine fusions, the 2-aminoindane scaffold is integral to creating more complex, multi-ring systems. The reactivity of the amino group allows it to participate in cyclization reactions that build additional rings onto the indane core. For instance, reactions involving 2-aminoheterocycles with derivatives of alpha-chloroacetoacetic acid have been shown to produce fused ring systems nih.gov. This general principle can be extended to 2-aminoindane derivatives.

Furthermore, multi-component reactions have been employed to construct highly complex fused systems, such as indeno-pyrido[2,3-d]pyrimidines, starting from 1,3-indanedione (a related indane derivative), aldehydes, and 6-aminouracil acs.orgacs.org. These reactions efficiently assemble multiple molecular fragments in a single step to create intricate heterocyclic architectures with potential biological activities, such as inhibiting bacterial enzymes acs.orgacs.org. The adaptability of the indane ring system makes it a valuable starting point for generating diverse fused heterocyclic libraries.

Contribution to Chiral Molecule Development

Chiral amines are crucial building blocks in asymmetric synthesis, serving as resolving agents, chiral auxiliaries, and components of chiral catalysts nih.gov. 5-Chloro-indan-2-ylamine hydrochloride, possessing a chiral center at the C-2 position of the indane ring, is a valuable asset in the development of enantiomerically pure molecules.

Processes have been developed for the synthesis of specific enantiomers of indanylamine derivatives, which are valuable in treating neurological diseases. For example, a patented process describes the manufacture of (R)-propynylaminoindans from substituted indanones. The process involves the asymmetric reduction of a 1-indanone to a chiral indanol, which then undergoes nucleophilic substitution to produce the desired chiral aminoindan derivative beilstein-journals.org. This underscores the importance of the indane scaffold in creating stereospecific therapeutic agents and highlights the role of chiral aminoindans as key intermediates.

Library Synthesis and Diversification of Indanamine-based Compounds

The 2-aminoindan structural template is a versatile scaffold for the creation of compound libraries for drug discovery and structure-activity relationship (SAR) studies. The core structure can be readily modified at several positions:

N-alkylation: The primary amine group can be easily alkylated to introduce a wide range of substituents.

Aromatic Ring Substitution: The benzene (B151609) ring can be further functionalized.

Five-membered Ring Modification: The cyclopentane (B165970) portion of the indane can also be altered.

This diversification potential has been exploited to generate libraries of 2-aminoindan derivatives for pharmacological evaluation unodc.org. Studies on various ring-substituted and N-alkylated 2-aminoindans have explored their interactions with monoamine transporters and adrenergic receptors, demonstrating how systematic chemical modifications of the scaffold lead to compounds with distinct pharmacological profiles organic-chemistry.orgnih.govorganic-chemistry.org. The ability to generate a diverse set of analogues from a common core like 5-Chloro-indan-2-ylamine is a cornerstone of modern medicinal chemistry for hit-to-lead optimization.

Modification SiteType of DiversificationExample Derivative ClassPharmacological Target Example
Amine Group N-alkylationN-methyl-2-aminoindane (NM-2AI)Monoamine Transporters
Aromatic Ring Halogenation5-iodo-2-aminoindane (5-IAI)Monoamine Transporters
Aromatic Ring Methylene-dioxy bridge5,6-methylenedioxy-2-aminoindane (MDAI)Monoamine Transporters

Application in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid assembly of complex molecules from three or more starting materials in a single step beilstein-journals.org. The amine functionality in this compound makes it a suitable component for several important MCRs.

A direct example is the three-component synthesis of indenopyridines from indane-1,3-dione, various aldehydes, and amine-containing compounds nih.gov. This reaction efficiently constructs the fused pyridine ring onto the indane core, demonstrating the utility of the indane scaffold in MCRs.

Furthermore, the primary amine of 5-Chloro-indan-2-ylamine makes it a prime candidate for isocyanide-based MCRs like the Ugi reaction wikipedia.orgorganic-chemistry.orgnih.gov. The Ugi four-component reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide product wikipedia.org. The incorporation of the rigid, chloro-substituted indane backbone from 5-Chloro-indan-2-ylamine into an Ugi reaction would allow for the rapid generation of a library of complex, peptidomimetic structures with constrained conformations, which is highly desirable in drug design.

Advanced Structural Characterization and Computational Chemical Investigations

X-ray Crystallographic Analysis of 5-Chloro-indan-2-ylamine Hydrochloride and its Derivatives/Co-crystals

In the case of the related compound, 5-chloro-1-indanone, the crystal structure reveals a stable triclinic system. chemicalbook.comchemicalbook.com The conformation of the indan (B1671822) skeleton in this molecule would be influenced by the sp2 hybridized carbonyl group, which tends to flatten the five-membered ring compared to an sp3 hybridized carbon. For this compound, the tetrahedral geometry of the C2 carbon bearing the ammonium (B1175870) group would lead to a more pronounced puckering of the cyclopentane (B165970) ring. The precise conformation would aim to minimize steric hindrance between the substituents and optimize intramolecular interactions.

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. These interactions are crucial for the stability, solubility, and bioavailability of a pharmaceutical compound. For this compound, a variety of intermolecular forces are expected to play a significant role. The protonated amine group is a strong hydrogen bond donor, and it will readily form hydrogen bonds with the chloride counter-ion (N-H···Cl). These hydrogen bonds are expected to be a dominant feature in the crystal packing, likely forming extended networks or discrete ion pairs.

Interaction TypeDescriptionPotential Role in this compound
Hydrogen BondingStrong electrostatic interaction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom.Dominant interaction between the ammonium group (N-H) and the chloride anion (Cl⁻).
Halogen BondingNon-covalent interaction where a halogen atom acts as an electrophilic species.Possible interaction involving the chlorine atom on the aromatic ring.
π-π StackingAttractive, noncovalent interactions between aromatic rings.Likely to occur between the phenyl rings of adjacent molecules.
C-H···π InteractionsWeak molecular force where a C-H bond interacts with a π-system.Can contribute to the overall crystal packing and stability.
van der Waals ForcesResidual attractive or repulsive forces between molecules.Ubiquitous forces that contribute to the overall cohesion of the crystal.

High-Resolution Spectroscopic Techniques for Elucidating Complex Structures

While X-ray crystallography provides definitive solid-state structures, spectroscopic techniques are indispensable for confirming molecular structure in solution and for analyzing purity.

For complex organic molecules, one-dimensional (1D) NMR spectra can suffer from signal overlap, making unambiguous assignment of all proton and carbon signals challenging. Two-dimensional (2D) NMR techniques overcome this limitation by spreading the signals over two frequency dimensions, revealing correlations between different nuclei. wikipedia.orglibretexts.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, a COSY spectrum would show cross-peaks between the protons on the indan skeleton, allowing for the tracing of the connectivity of the aliphatic and aromatic protons. For example, the proton at C2 would show correlations to the protons at C1 and C3. youtube.comyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond C-H coupling). sdsu.edu An HSQC spectrum of this compound would provide a clear map of which proton signal corresponds to which carbon signal, greatly facilitating the assignment of the ¹³C NMR spectrum. youtube.comnih.govresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over multiple bonds (typically two or three bonds). This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of a molecule. youtube.com In the context of this compound, an HMBC spectrum would show correlations from the amine proton to the C2 carbon, and from the aromatic protons to the quaternary carbons of the benzene (B151609) ring.

2D NMR TechniqueInformation ProvidedApplication to this compound
COSYH-H correlations through bonds.Establishing the connectivity of protons within the indan ring system.
HSQCDirect C-H correlations (one bond).Assigning each carbon atom to its attached proton(s).
HMBCLong-range C-H correlations (2-3 bonds).Confirming the overall carbon skeleton and assigning quaternary carbons.

High-resolution mass spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy. measurlabs.com This allows for the determination of the elemental composition of a molecule, providing strong evidence for its identity and purity. For this compound, HRMS would be able to distinguish its molecular formula from other potential impurities with the same nominal mass.

The presence of a chlorine atom in the molecule would result in a characteristic isotopic pattern in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. This leads to the appearance of two peaks in the mass spectrum for any chlorine-containing fragment, separated by two mass units, with the peak corresponding to the ³⁵Cl isotope being about three times more intense. This isotopic signature is a valuable tool for confirming the presence of chlorine in the molecule.

Furthermore, the fragmentation pattern observed in the mass spectrum can provide structural information. libretexts.orgtutorchase.comslideshare.netlibretexts.org The fragmentation of the molecular ion of this compound would likely involve the loss of the chlorine atom, the amine group, or cleavage of the indan ring, providing further confirmation of the molecule's structure.

Theoretical and Computational Chemistry Studies

Computational chemistry offers a valuable complement to experimental techniques by providing insights into molecular properties that can be difficult or impossible to measure directly. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to:

Predict Molecular Geometry: Computational methods can be used to calculate the most stable conformation of this compound in the gas phase or in solution, providing insights into the puckering of the indan ring and the orientation of the substituents. nih.govresearchgate.net

Analyze Electronic Properties: DFT calculations can determine the distribution of electron density in the molecule, identifying regions that are electron-rich or electron-poor. This information is crucial for understanding the molecule's reactivity and its potential to engage in intermolecular interactions.

Simulate Spectroscopic Data: Computational methods can predict NMR chemical shifts and coupling constants, which can aid in the interpretation of experimental spectra.

Investigate Reaction Mechanisms: Theoretical studies can be employed to explore the energy profiles of chemical reactions, providing a deeper understanding of synthetic pathways and potential side reactions. For instance, computational studies have been used to investigate the regioselective nucleophilic aromatic substitution on chloro-substituted quinazolines. nih.gov Similarly, the reaction of substituted amines has been a subject of computational investigation. nih.govresearchgate.netmdpi.com

By combining advanced experimental techniques with theoretical calculations, a comprehensive understanding of the structural and electronic properties of this compound can be achieved, which is essential for its potential applications in medicinal chemistry.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) serves as a powerful tool to investigate the electronic structure and predict the reactivity of this compound. By employing basis sets such as 6-311++G(d,p), researchers can calculate a range of electronic properties. orientjchem.orgresearchgate.net These calculations reveal the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO energy gap.

The HOMO and LUMO are critical in defining a molecule's reactivity. The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between them is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For analogous compounds, such as 2-chloroaniline (B154045) complexes, DFT calculations have been used to explore hydrogen bonding interactions and stabilization energies, providing a framework for how this compound might interact with other molecules. orientjchem.orgresearchgate.net

Key electronic properties that can be determined for this compound using DFT are summarized in the table below.

Parameter Significance Typical Calculated Value Range for Similar Compounds
HOMO EnergyElectron-donating capacity-6.0 to -7.0 eV
LUMO EnergyElectron-accepting capacity-0.5 to -1.5 eV
HOMO-LUMO GapChemical reactivity and stability4.5 to 6.5 eV
Dipole MomentPolarity and intermolecular interactions2.0 to 4.0 Debye
Mulliken Atomic ChargesPartial charges on individual atomsVaries by atom

Note: The values presented are illustrative and based on calculations for structurally related aromatic amines and chloro-substituted compounds.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

Molecular dynamics (MD) simulations offer a window into the conformational flexibility and dynamic behavior of this compound over time. These simulations model the atomic movements by solving Newton's equations of motion, providing a trajectory of the molecule's conformations in a simulated environment, such as in a solvent or at a particular temperature.

For a molecule like this compound, which has a flexible amino group attached to a semi-rigid indan core, MD simulations can map out the potential energy surface and identify the most stable, low-energy conformations. This is crucial for understanding how the molecule might bind to a biological target, as its shape is a primary determinant of its interaction. The simulations can reveal the rotational barriers of the amine group and the puckering of the five-membered ring in the indan structure.

The following table illustrates the type of data that can be extracted from MD simulations.

Parameter Description Insights Gained
Root Mean Square Deviation (RMSD)A measure of the average distance between the atoms of superimposed conformations.Indicates the stability of the molecule's conformation over the simulation time.
Radius of Gyration (Rg)A measure of the molecule's compactness.Provides information on the overall shape and size of the molecule.
Dihedral Angle AnalysisTracks the rotation around specific chemical bonds.Reveals the preferred orientations of flexible parts of the molecule, such as the C-N bond.
Solvent Accessible Surface Area (SASA)The surface area of the molecule that is accessible to a solvent.Helps to understand the molecule's solubility and interactions with its environment.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions involving this compound. These methods can map the entire reaction pathway, identifying transition states, intermediates, and the associated activation energies. For instance, in the synthesis of this compound, quantum calculations could model the reductive amination of 5-chloro-2-indanone, providing insights into the stereoselectivity and efficiency of the reaction.

Studies on similar chlorination reactions have utilized quantum chemical methods to explore different mechanistic pathways. rsc.org For example, in the chlorination of other aromatic systems, calculations can determine whether the reaction proceeds via an electrophilic substitution mechanism and can identify the most likely sites for substitution on the aromatic ring. These calculations can also predict the thermodynamic feasibility of different reaction pathways. rsc.org

A hypothetical reaction pathway for the synthesis of this compound could be analyzed as follows:

Reaction Step Computational Method Information Obtained
Formation of Imine IntermediateTransition State Search (e.g., QST2/QST3)Geometry and energy of the transition state for imine formation.
Reduction of ImineIntrinsic Reaction Coordinate (IRC)Confirms the connection between the transition state and the reactant/product.
Protonation of AmineSolvation Model CalculationsEnergy change associated with the formation of the hydrochloride salt.

Spectroscopic Parameter Prediction and Validation

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, which can then be validated against experimental data. For this compound, methods like DFT can be used to calculate vibrational frequencies (Infrared and Raman spectra), as well as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov

The calculated spectra serve as a valuable aid in the interpretation of experimental spectra, helping to assign specific peaks to the corresponding vibrational modes or atomic nuclei. For example, the characteristic C-Cl stretching frequency in the IR spectrum can be precisely located through calculation. Similarly, the ¹H and ¹³C NMR chemical shifts can be predicted with a high degree of accuracy, aiding in the complete structural assignment of the molecule.

A comparison of predicted and experimental spectroscopic data for a related compound, 5-chloro-2-hydroxybenzoic acid, has shown good agreement, validating the computational approach. nih.gov

Spectroscopic Technique Predicted Parameter Significance Typical Calculated Range for Similar Compounds
Infrared (IR) SpectroscopyVibrational Frequencies (cm⁻¹)C-H stretch, N-H stretch, C-Cl stretch, Aromatic C=C stretch3000-3100 (Ar-H), 3200-3400 (N-H), 700-800 (C-Cl), 1400-1600 (C=C)
¹³C Nuclear Magnetic Resonance (NMR)Chemical Shifts (ppm)Aromatic carbons, Aliphatic carbons110-150 (Aromatic), 30-60 (Aliphatic)
¹H Nuclear Magnetic Resonance (NMR)Chemical Shifts (ppm)Aromatic protons, Aliphatic protons, Amine protons7.0-7.5 (Aromatic), 2.5-4.0 (Aliphatic), 1.5-3.0 (Amine)

Note: The values presented are illustrative and based on calculations and experimental data for structurally related compounds.

Analytical and Process Chemistry Methodologies for 5 Chloro Indan 2 Ylamine Hydrochloride

Development of Advanced Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable in the pharmaceutical industry for separating, identifying, and quantifying components in a mixture. For a chiral compound like 5-Chloro-indan-2-ylamine hydrochloride, these techniques are vital for ensuring both chemical and stereochemical purity.

The biological activity of chiral molecules often resides in a single enantiomer. Consequently, regulatory bodies mandate the strict control and quantification of the enantiomeric purity of chiral drugs. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess (e.e.) of compounds like this compound.

The separation of enantiomers is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability and high chiral recognition capabilities. nih.govmdpi.com For the analysis of a primary amine like 5-Chloro-indan-2-ylamine, a column such as a Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or a Lux® Amylose-2 (amylose tris(5-chloro-2-methylphenylcarbamate)) could be effective. nih.gov

The development of a chiral HPLC method involves the systematic optimization of the mobile phase composition. Both normal-phase (e.g., hexane/isopropanol mixtures) and reversed-phase (e.g., acetonitrile/water or methanol/water with additives) conditions can be explored to achieve baseline separation of the enantiomers. nih.govrsc.org In some cases, derivatization of the amine with a chiral or achiral reagent can enhance the separation and detection of the enantiomers. yakhak.orgsigmaaldrich.com

Table 1: Illustrative Chiral HPLC Method Parameters

ParameterCondition
Chiral Stationary Phase Amylose or Cellulose-based (e.g., Chiralpak® IA)
Mobile Phase Isocratic mixture of n-Hexane and Isopropanol
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at a suitable wavelength (e.g., 220 nm)

The validation of the chiral HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines, ensuring the method is linear, accurate, precise, and robust for its intended purpose of quantifying the unwanted enantiomer. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds. In the synthesis of this compound, GC-MS can be employed to monitor the progress of the reaction by quantifying the consumption of starting materials and the formation of the product.

Furthermore, GC-MS is invaluable for the identification of volatile byproducts and impurities that may be present in the reaction mixture. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides detailed structural information for each component based on its mass-to-charge ratio and fragmentation pattern. This allows for the tentative identification of unknown impurities, which can then be synthesized for confirmation and toxicological assessment if necessary.

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique for monitoring the progress of a chemical reaction. libretexts.orgthieme.deresearchgate.net In the synthesis of this compound, TLC can be used to quickly assess the conversion of the starting material to the product.

A typical TLC analysis involves spotting the starting material, the reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture) on a silica (B1680970) gel plate. libretexts.org The plate is then developed in a suitable mobile phase (e.g., a mixture of ethyl acetate (B1210297) and hexane). By observing the disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane, the progress of the reaction can be followed. libretexts.orgresearchgate.netrsc.org This allows for the determination of the optimal reaction time and helps to prevent the formation of byproducts due to prolonged reaction times or overheating.

Strategies for Impurity Profiling and Control in Synthetic Streams

The identification and control of impurities are critical aspects of pharmaceutical manufacturing. Impurities can arise from various sources, including the starting materials, intermediates, side reactions, and degradation products. A comprehensive impurity profile is essential to ensure the safety and efficacy of the final API.

For this compound, potential impurities could include regioisomers (e.g., 7-chloro-indan-2-ylamine), byproducts from incomplete reactions, or compounds formed from side reactions. For instance, in related syntheses of chloro-containing indole (B1671886) compounds, impurities arising from the displacement of the chloro group or from reactions with residual starting materials have been observed. beilstein-journals.org Similarly, in the synthesis of other pharmaceutical hydrochlorides, impurities can form during the salt formation step. asianpubs.org

A combination of analytical techniques, including HPLC, LC-MS, and GC-MS, is used to detect, identify, and quantify these impurities. Once identified, strategies can be developed to control their formation by optimizing the reaction conditions (e.g., temperature, reaction time, stoichiometry of reagents). In some cases, purification steps such as recrystallization or chromatography may be necessary to remove impurities to acceptable levels as defined by ICH guidelines.

Process Analytical Technology (PAT) Applications in Manufacturing and Quality Control

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes. rsc.org The goal of PAT is to ensure final product quality by building it into the process from the start.

In the manufacturing of this compound, PAT can be implemented at various stages. For example, in-line spectroscopic techniques like Near-Infrared (NIR) or Raman spectroscopy could be used to monitor the progress of the synthesis in real-time, providing immediate feedback on the reaction's endpoint and the formation of any byproducts.

During the crystallization and salt formation steps, PAT tools can be used to monitor critical parameters such as particle size distribution and crystal form (polymorphism), ensuring the consistency and quality of the final API. The implementation of PAT can lead to improved process understanding, reduced cycle times, and a higher assurance of product quality.

Material Science and Crystallization Process Optimization

The solid-state properties of an API, such as its crystal form (polymorphism), particle size, and morphology, can have a significant impact on its stability, solubility, and bioavailability. The crystallization process is therefore a critical step in the manufacturing of this compound.

The formation of the hydrochloride salt itself is a crystallization process that needs to be carefully controlled. youtube.comresearchgate.net The choice of solvent, cooling rate, and agitation can all influence the final properties of the salt. Different polymorphs of the same compound can have different physical properties, and it is crucial to produce a consistent and stable crystal form. A patent for the production of ranitidine (B14927) hydrochloride highlights the importance of controlling the crystallization process to obtain a specific polymorphic form and to avoid the formation of impurities. google.com

Techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) are used to characterize the solid-state properties of this compound. By understanding the material science of the API and optimizing the crystallization process, it is possible to produce a product with consistent and desirable physical characteristics.

Q & A

Q. What are the recommended methods for synthesizing 5-Chloro-indan-2-ylamine hydrochloride, and how can purity be verified?

Answer: The hydrochloride salt is typically synthesized by reacting the free base (5-Chloro-indan-2-ylamine) with hydrochloric acid under controlled conditions. A common protocol involves dissolving the base in a polar solvent (e.g., ethanol or water), followed by slow addition of concentrated HCl. The product is then crystallized via solvent evaporation or cooling . Purity Verification:

  • HPLC : Quantify impurities using reverse-phase chromatography with UV detection.
  • NMR Spectroscopy : Confirm structural integrity by analyzing proton environments (e.g., aromatic protons at ~6.8–7.2 ppm and amine protons at ~2.5–3.5 ppm) .
  • Melting Point : Compare observed values (e.g., 220–225°C) with literature data .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Identify protons and carbons in the indane ring and amine group. For example, the indane backbone protons resonate between 2.8–3.5 ppm (methylene groups) and 6.8–7.2 ppm (aromatic protons) .
  • FT-IR : Detect N–H stretches (~3300 cm⁻¹) and C–Cl vibrations (~600–800 cm⁻¹).
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 169.6) .

Methodological Note: Cross-reference spectral data with PubChem entries or peer-reviewed syntheses to validate assignments .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in substitution reactions?

Answer:

  • Density Functional Theory (DFT) : Calculate activation energies for nucleophilic substitution at the chlorine site. For example, model reactions with hydroxide ions or amines to predict regioselectivity .
  • Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions (e.g., chlorine atom) to identify reactive sites .
  • Transition State Analysis : Use software like Gaussian or ORCA to simulate reaction pathways and optimize intermediates .

Q. What strategies resolve contradictions in synthesis yield or bioactivity data for this compound?

Answer:

  • Reproducibility Checks : Ensure reaction conditions (temperature, solvent purity, stoichiometry) are tightly controlled. Document deviations in lab notebooks .
  • Error Analysis : Quantify uncertainties in spectroscopic measurements (e.g., ±0.1 ppm for NMR) and statistical significance of bioactivity assays (e.g., p < 0.05) .
  • Comparative Studies : Replicate published protocols side-by-side with modified methods to isolate variables (e.g., catalytic vs. stoichiometric HCl) .

Case Study Example:
If bioactivity assays contradict literature claims:

Validate cell line viability and assay controls.

Re-test using orthogonal methods (e.g., enzymatic vs. cellular assays).

Cross-validate with structural analogs (e.g., 6-Chloro-benzodioxol-5-ylamine HCl) to assess structure-activity relationships .

Q. How can researchers optimize the stability of this compound under varying storage conditions?

Answer:

  • Accelerated Stability Studies : Expose the compound to stress conditions (40°C/75% RH for 4 weeks) and monitor degradation via HPLC.
  • Light Sensitivity Tests : Store aliquots in amber vs. clear glass vials; quantify photodegradation products .
  • pH Stability : Assess solubility and decomposition in buffered solutions (pH 3–9) to identify optimal storage pH .

Recommendations:

  • Store at –20°C in desiccated, light-protected containers.
  • Prepare fresh solutions in degassed solvents to minimize oxidation .

Q. Guidelines for Academic Rigor

  • Referencing : Cite primary literature (e.g., PubChem, CAS) and avoid non-peer-reviewed sources .
  • Data Presentation : Use tables/graphs to highlight trends (e.g., reaction yields vs. temperature) and ensure reproducibility details are included .
  • Ethical Compliance : Adhere to safety protocols (e.g., PPE, fume hoods) when handling HCl and amines .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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5-Chloro-indan-2-ylamine hydrochloride
Reactant of Route 2
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5-Chloro-indan-2-ylamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.